3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole
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Overview
Description
Compounds with similar structures, such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, have been synthesized and studied for their potential as potent HDACIs .
Synthesis Analysis
The synthesis of similar compounds often involves structure modification of a model compound. For instance, a series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve various coupling methods and transformations .Scientific Research Applications
Molecular Structure and Docking Studies
Molecular docking studies and crystal structure analysis of tetrazole derivatives, including compounds with chlorophenyl and methylsulfonyl phenyl groups, have been used to understand the interaction within the active site of cyclooxygenase-2 enzyme, suggesting potential for the design of COX-2 inhibitors (Al-Hourani et al., 2015). This research highlights the relevance of chlorophenyl and sulfonyl compounds in therapeutic target engagement.
Synthesis and Chemical Transformations
Studies on the synthesis and chemical transformations of isoxazole derivatives provide insights into the versatility of these compounds in organic synthesis. For example, the metalation and electrophilic quenching of isoxazoles have been explored for the preparation of derivatives, demonstrating a pathway to thioalkyl derivatives, which could suggest methods for functionalizing compounds like 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole for various applications (Balasubramaniam et al., 1990).
Antiviral Activity
Research into the synthesis and antiviral activity of thiadiazole sulfonamides highlights the potential of chlorophenyl compounds in contributing to the development of new antiviral agents. The study found certain derivatives to possess anti-tobacco mosaic virus activity, indicating the therapeutic potential of structurally related compounds (Chen et al., 2010).
Environmental Impact and Degradation
Investigations into the environmental fate of sulfonamide antibiotics, such as sulfamethoxazole, have elucidated the mechanisms of degradation and transformation during water treatment processes. These studies shed light on the stability and reactivity of sulfonamide compounds, which could be relevant for assessing the environmental impact of related chemicals (Dodd & Huang, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(3-chlorophenyl)sulfonylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-12-6-4-11(5-7-12)16-9-14(22-19-16)10-23(20,21)15-3-1-2-13(18)8-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEUGOYQFBWWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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